

Spectroscopic Profile of Diethylcarbamyl Azide: A Technical Guide

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Compound of Interest

Compound Name: Diethylcarbamyl azide

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Introduction

Diethylcarbamyl azide ($(C_2H_5)_2NCON_3$) is a carbamoyl azide of interest in synthetic organic chemistry. A thorough understanding of its spectroscopic characteristics is essential for its identification, purification, and study of its reactivity. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Diethylcarbamyl azide**. Due to the limited availability of published experimental spectra, this guide presents predicted data obtained from computational methods, alongside comprehensive experimental protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted 1H NMR Data

The proton NMR spectrum of **Diethylcarbamyl azide** is expected to show two distinct signals corresponding to the two types of protons in the ethyl groups.

Table 1: Predicted 1H NMR Chemical Shifts for **Diethylcarbamyl Azide**

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
-CH ₂ -	3.3 - 3.5	Quartet (q)	4H
-CH ₃	1.1 - 1.3	Triplet (t)	6H

Note: Predictions are based on standard chemical shift models and may vary slightly from experimental values.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for **Diethylcarbamyl Azide**

Carbon	Predicted Chemical Shift (ppm)
C=O	165 - 175
-CH ₂ -	40 - 45
-CH ₃	12 - 16

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS at 0 ppm).^{[1][2]}

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of a small organic molecule like **Diethylcarbamyl azide** is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified **Diethylcarbamyl azide** in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is crucial as its residual peaks should not overlap with the analyte signals.

- Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.^{[3][4]}
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire a standard one-dimensional ^1H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Process the data by applying a Fourier transform, phase correction, and baseline correction.
 - Integrate the signals to determine the relative number of protons.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum to obtain singlets for each carbon environment.
 - Typical parameters include a larger spectral width (e.g., 0-220 ppm), a longer relaxation delay (2-5 seconds) due to the longer relaxation times of carbon nuclei, and a larger number of scans to improve the signal-to-noise ratio.
 - Data processing is similar to that for ^1H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Data

The IR spectrum of **Diethylcarbamyl azide** is expected to show characteristic absorption bands for the azide and carbonyl functional groups.

Table 3: Predicted IR Absorption Frequencies for **Diethylcarbamyl Azide**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Description
N ₃ (azide)	2100 - 2160	Strong, sharp, characteristic asymmetric stretch
C=O (amide)	1680 - 1720	Strong, sharp carbonyl stretch
C-H (alkane)	2850 - 3000	C-H stretching vibrations
C-N	1200 - 1350	C-N stretching

Note: The azide asymmetric stretch is a particularly strong and unambiguous indicator of this functional group.[\[5\]](#)[\[6\]](#)

Experimental Protocol for FT-IR Spectroscopy

For a liquid sample like **Diethylcarbamyl azide**, the following FT-IR protocol is recommended: [\[7\]](#)[\[8\]](#)

- Sample Preparation (Neat Liquid):
 - Place a small drop of the neat liquid sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top, spreading the liquid into a thin film.
 - Mount the plates in the spectrometer's sample holder.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean, empty salt plates (or the instrument's empty sample compartment). This will be subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
 - Place the prepared sample in the spectrometer.

- Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm^{-1} .^[7]
- Data Processing: The instrument software will automatically perform the Fourier transform and background subtraction to generate the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of **Diethylcarbamyl azide** is expected to show the molecular ion peak and several characteristic fragment ions.

Table 4: Predicted m/z Values for Major Fragments of **Diethylcarbamyl Azide** in EI-MS

m/z	Proposed Fragment
128	$[M]^+$ (Molecular Ion)
100	$[M - N_2]^+$
72	$[(C_2H_5)_2NCO]^+$
56	$[(C_2H_5)_2N]^+$

Note: The fragmentation pattern of azides often involves the loss of a neutral nitrogen molecule (N_2).^[9] The molecular ion peak may be weak or absent in EI-MS due to the high energy of ionization.^{[10][11]}

Experimental Protocol for Electron Ionization Mass Spectrometry

A general protocol for obtaining an EI mass spectrum is as follows:

- Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

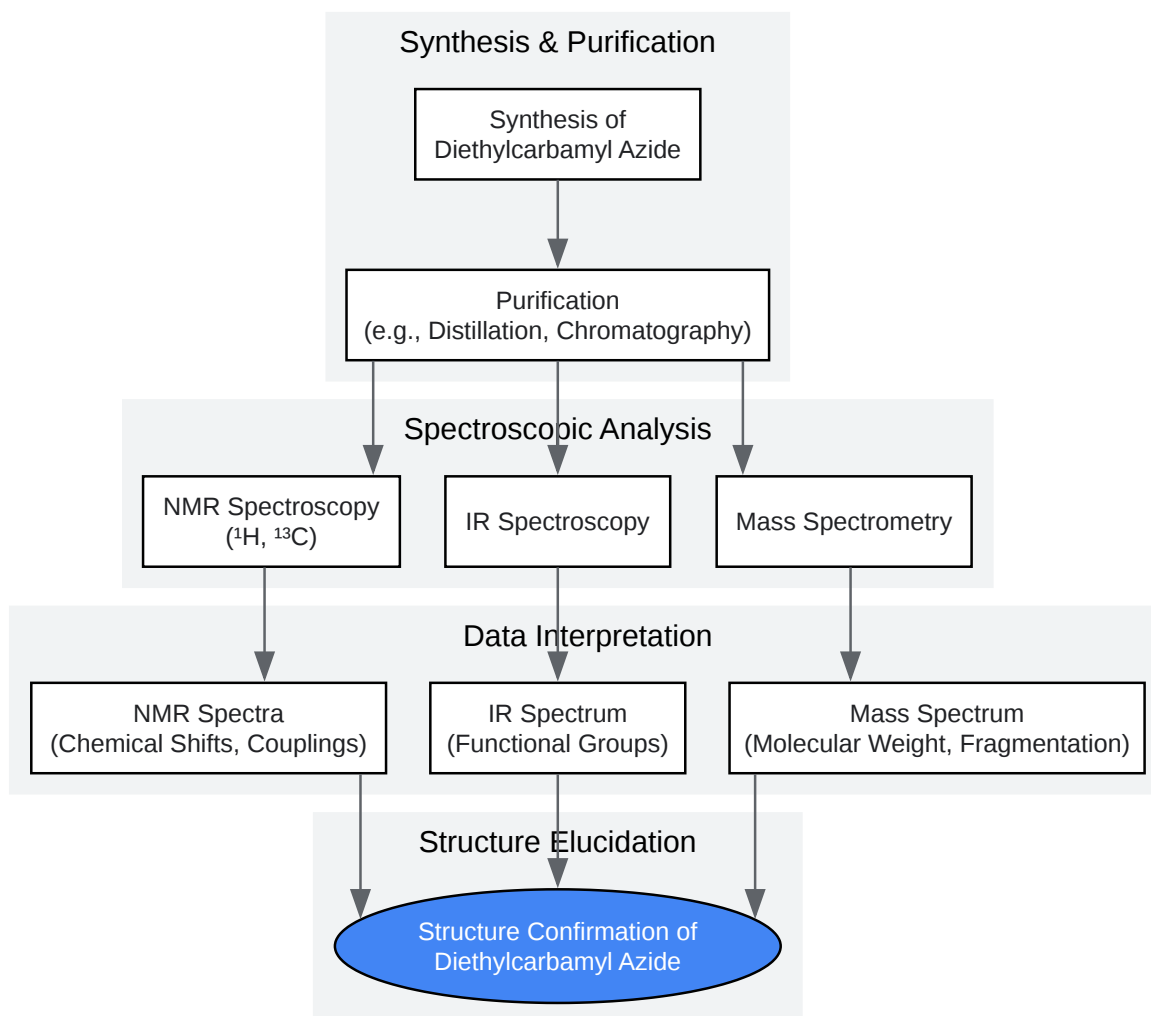
The sample is vaporized in a high vacuum environment.^[10]

- Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.^{[11][12]}
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a compound like **Diethylcarbamy azide**.

General Workflow for Spectroscopic Analysis



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Caption: General Workflow for Spectroscopic Analysis.

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